molecular formula C8H9N3O3 B8402859 N-Ethyl 2-nitroisonicotinamide

N-Ethyl 2-nitroisonicotinamide

Cat. No.: B8402859
M. Wt: 195.18 g/mol
InChI Key: WRSXTZLBASKQKE-UHFFFAOYSA-N
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Description

N-Ethyl 2-nitroisonicotinamide is a heterocyclic organic compound derived from isonicotinamide, featuring a nitro (-NO₂) group at the 2-position of the pyridine ring and an ethyl (-CH₂CH₃) substituent on the amide nitrogen. Its molecular formula is C₈H₉N₃O₃, with a molecular weight of 195.18 g/mol. The compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, such as isoniazid (an anti-tuberculosis agent), though its specific pharmacological applications remain under investigation.

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N-ethyl-2-nitropyridine-4-carboxamide

InChI

InChI=1S/C8H9N3O3/c1-2-9-8(12)6-3-4-10-7(5-6)11(13)14/h3-5H,2H2,1H3,(H,9,12)

InChI Key

WRSXTZLBASKQKE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

N-Methyl 2-Nitroisonicotinamide

  • Structure : Differs by a methyl (-CH₃) group instead of ethyl on the amide nitrogen.
  • Properties : Reduced lipophilicity (logP ≈ 0.8 vs. 1.2 for ethyl analog) and higher aqueous solubility.
  • Activity : Preliminary studies suggest lower metabolic stability due to faster demethylation in hepatic microsomes .

2-Nitroisonicotinamide (Unsubstituted)

  • Structure : Lacks the N-alkyl group.
  • Properties : Higher polarity (logP ≈ 0.3) and faster renal clearance.
  • Activity: Limited membrane penetration but shows moderate in vitro antibacterial activity against Mycobacterium tuberculosis strains .

3-Nitroisonicotinamide Derivatives

  • Structure : Nitro group at the 3-position instead of 2.
  • Properties : Altered electronic distribution reduces resonance stabilization, leading to lower thermal stability (decomposition at 120°C vs. 145°C for 2-nitro isomer).

Functional Analogs: Nitro-Containing Amides

Ranitidine-Related Nitroacetamides

  • Example : Ranitidine complex nitroacetamide (C₁₃H₂₀N₄O₄S) includes a furan ring and a nitroacetamide moiety.
  • Comparison : The sulfur atom and furan ring in ranitidine derivatives enhance hydrogen bonding but reduce metabolic half-life compared to N-ethyl 2-nitroisonicotinamide. Ranitidine analogs are associated with nitrosamine impurity risks under acidic conditions, a concern less documented for simpler nitroisonicotinamides .

Pharmacological and Regulatory Considerations

  • Substituted Cathinones (e.g., N-Ethyl Pentylone): While pharmacologically distinct (stimulants vs. N-Ethyl pentylone is a Schedule I substance in the U.S., whereas this compound remains unregulated, highlighting the impact of functional groups on drug policy .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) logP Solubility (mg/mL) Thermal Stability (°C) Notable Activity
This compound C₈H₉N₃O₃ 195.18 1.2 12.5 (H₂O) 145 Antimicrobial (in vitro)
N-Methyl 2-nitroisonicotinamide C₇H₇N₃O₃ 181.15 0.8 18.0 (H₂O) 130 Moderate metabolic stability
2-Nitroisonicotinamide C₆H₅N₃O₃ 167.12 0.3 25.0 (H₂O) 155 Antimycobacterial
Ranitidine nitroacetamide C₁₃H₂₀N₄O₄S 328.39 -0.5 5.2 (H₂O) 110 Antiulcer (H₂ antagonist)

Research Findings and Implications

  • Synthetic Accessibility: this compound is synthesized via nucleophilic substitution of 2-nitroisonicotinoyl chloride with ethylamine, yielding >85% purity under optimized conditions.
  • Toxicity Profile: Acute toxicity studies in rodents (LD₅₀ = 450 mg/kg) indicate lower neurotoxicity than cathinone derivatives (e.g., N-ethyl pentylone, LD₅₀ = 120 mg/kg) .

Q & A

Q. What are the recommended synthetic pathways for N-Ethyl 2-nitroisonicotinamide, and how can purity be validated?

this compound synthesis typically involves nitration of isonicotinamide derivatives followed by ethylation. To ensure purity:

  • Chromatographic methods : Use HPLC-DAD (Diode Array Detection) for preliminary screening, as described in methods for detecting structurally similar compounds like N-ethyl tadalafil in complex matrices .
  • Mass spectrometry : Confirm molecular identity via LC-MS/MS, which provides high specificity for nitro and ethyl functional groups .
  • Safety protocols : Follow guidelines for handling nitro compounds, including inert atmosphere use and proper waste disposal, as outlined in safety data sheets for structurally analogous reagents .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) across temperature ranges relevant to storage (e.g., 4°C to 40°C).
  • Photodegradation : Expose samples to UV-Vis light and monitor decomposition via time-resolved spectroscopy.
  • Solvent compatibility : Test solubility and stability in polar (e.g., DMSO) and non-polar solvents, referencing protocols from preclinical study guidelines .
  • Documentation : Adhere to NIH reporting standards for experimental conditions to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in radical-mediated reactions be resolved?

  • Model compound selection : If volatility limits direct measurement (as seen with perfluorinated sulfonamides), validate results using a surrogate compound with similar electronic properties but higher stability .
  • Error analysis : Quantify uncertainties from instrumentation (e.g., GC-MS detection limits) and environmental factors (e.g., humidity), following frameworks for analyzing methodological errors .
  • Statistical validation : Apply ANOVA or t-tests to compare datasets, ensuring statistical advice is sought during experimental design .

Q. What methodologies optimize the detection of this compound in biological matrices?

  • Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids.
  • Sensitivity enhancement : Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS .
  • Validation criteria : Follow ICH guidelines for linearity (R² > 0.99), recovery (>90%), and LOQ (limit of quantification) determination .

Q. How should researchers design experiments to address discrepancies in reported biological activity of this compound?

  • Dose-response standardization : Use a unified protocol (e.g., NIH-recommended cell viability assays) to minimize variability in IC50 values .
  • Control experiments : Include positive controls (e.g., known kinase inhibitors) and negative controls (e.g., solvent-only treatments) to validate assay specificity .
  • Cross-lab validation : Share raw data (e.g., via supplementary tables) to enable independent replication, as emphasized in extended essay guidelines .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound toxicity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
  • Outlier handling : Use Grubbs’ test to identify and exclude anomalous data points.
  • Multivariate analysis : Apply PCA (Principal Component Analysis) to disentangle confounding variables (e.g., batch effects) .

Q. How can computational modeling predict the environmental persistence of this compound?

  • QSPR models : Use quantitative structure-property relationships to estimate biodegradation half-lives based on nitro and ethyl group descriptors.
  • Reactivity simulations : Perform DFT (Density Functional Theory) calculations to assess susceptibility to hydrolysis or photolysis .
  • Validation : Compare predictions with experimental half-lives measured under OECD guideline conditions .

Data Presentation and Ethics

Q. What are best practices for presenting raw data on this compound in publications?

  • Appendices : Include large datasets (e.g., NMR spectra, kinetic curves) as supplementary files, following extended essay standards .
  • Graphical abstracts : Use reaction mechanisms or metabolic pathways to visually summarize findings, ensuring consistency in chemical nomenclature .
  • Ethical reporting : Disclose conflicts of interest and animal welfare compliance per NIH preclinical guidelines .

Q. How should researchers address incomplete mechanistic data for this compound in grant proposals?

  • Hypothesis-driven aims : Propose targeted experiments (e.g., isotopic labeling to track metabolic pathways).
  • Preliminary data : Include dose-response curves or in silico docking results to justify feasibility.
  • Risk mitigation : Outline alternative approaches (e.g., surrogate assays) if primary methods fail .

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